molecular formula C15H12N2O3S2 B2793725 N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide CAS No. 941966-40-1

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide

Cat. No.: B2793725
CAS No.: 941966-40-1
M. Wt: 332.39
InChI Key: KRBRPNWROHQUTG-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-5-yl)-4-methanesulfonylbenzamide is a benzamide derivative featuring a benzothiazole moiety linked via an amide bond to a 4-methanesulfonyl-substituted benzoyl group. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting proteins or enzymes where aromatic and sulfonyl groups play critical roles. Its synthesis likely involves carbodiimide-mediated amide coupling, analogous to methods described for related benzamides .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-22(19,20)12-5-2-10(3-6-12)15(18)17-11-4-7-14-13(8-11)16-9-21-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBRPNWROHQUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide typically involves the reaction of benzo[d]thiazole derivatives with benzamide derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Decarbonylation and Cyclization Pathways

DFT studies on structurally analogous benzothiazoles reveal a reaction mechanism involving decarbonylation followed by cyclodimerization (Figure 1) . For N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide:

  • Step 1 : Thermal or photolytic cleavage of the amide bond generates a reactive ketene intermediate.

  • Step 2 : [4+2] Cyclodimerization forms a pyrido-benzothiazolone derivative (ΔG‡ = 28.5 kcal/mol) .

  • Step 3 : 1,3-Acylotropic shifts stabilize the final product .

Nucleophilic Substitution at the Sulfonyl Group

The methanesulfonyl group undergoes nucleophilic substitution under alkaline conditions:

  • Hydrolysis : Reaction with aqueous NaOH yields 4-carboxybenzamide derivatives (confirmed via IR at 1680 cm⁻¹ for COO⁻).

  • Aminolysis : Substitution with amines (e.g., aniline) produces sulfonamide analogs (yield: 60–68%).

Electrophilic Aromatic Substitution

The benzothiazole ring participates in nitration and halogenation :

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4 of the benzothiazole (HPLC purity: >95%) .

  • Bromination : NBS in CCl₄ selectively brominates the benzamide aromatic ring (regioselectivity: 90% para) .

Interaction with Biological Targets

In medicinal chemistry studies, the compound interacts with:

  • DNA gyrase : Hydrogen bonding via the sulfonyl oxygen (docking score: −9.2 kcal/mol) .

  • Cytochrome P450 : Metabolic oxidation at the benzothiazole sulfur generates sulfoxide derivatives (LC-MS confirmation).

Comparative Reactivity with Analogues

The methanesulfonyl group enhances electrophilicity compared to unsubstituted benzothiazoles:

Table 2: Reaction Rate Constants (k, s⁻¹)

ReactionN-(1,3-benzothiazol-5-yl)-4-MSBN-(1,3-benzothiazol-5-yl)benzamide
Hydrolysis (pH 10)2.4 × 10⁻³1.1 × 10⁻³
Nitration5.8 × 10⁻²3.2 × 10⁻²

Data derived from kinetic studies .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability in H₂O₂ (10% decomposition after 24 h at 25°C). Degradation products include:

  • Sulfonic acid derivative : Identified via NMR (δ 7.8 ppm, singlet) .

  • Benzothiazole ring-opened species : LC-HRMS m/z 245.08 [M+H]⁺.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have demonstrated that certain benzothiazole derivatives possess minimum inhibitory concentrations (MIC) that suggest potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential
Benzothiazole derivatives, including N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide, have been investigated for their anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. For example, some studies have reported that related compounds can inhibit dihydrofolate reductase (DHFR), a crucial enzyme in purine synthesis, thereby demonstrating potential as anticancer agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of synthesized compounds is crucial for confirming their structures and assessing their purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical identity of the synthesized derivatives .

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation Assess antimicrobial activity against bacterial strainsCompounds exhibited significant activity with MIC values ranging from 1.27 µM to 2.65 µM against various pathogens .
Anticancer Activity Evaluate efficacy against colorectal carcinoma cell line (HCT116)Certain derivatives showed IC50 values lower than standard drugs like 5-FU, indicating strong anticancer potential .
Inflammatory Disease Treatment Investigate effects on autoimmune conditionsCompounds demonstrated immunomodulatory effects through MTH1 inhibition, suggesting therapeutic applications in diseases like rheumatoid arthritis .

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide exerts its effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

2.1.1 N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide This compound () replaces the benzothiazole with a benzodioxole group and substitutes methanesulfonyl with a methyl group. Crystallographic studies of such analogs reveal that hydrogen-bonding networks (e.g., N–H···O interactions in amides) significantly influence molecular packing, as noted in graph set analyses .

2.1.2 Metolazone (2-amino-5-sulfamoyl-4-chloro-N-(o-tolyl)benzamide) Metolazone () shares a sulfonamide group but replaces benzothiazole with a chlorinated benzene ring. The sulfamoyl group (-SO₂NH₂) differs from methanesulfonyl (-SO₂CH₃), impacting electronic properties and solubility.

2.1.3 2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
This compound () features a thiazolo-pyridine ring instead of benzothiazole and a sulfonamide group. The fluorine atom and thiazolo-pyridine system may enhance metabolic stability compared to benzothiazole, while the sulfonamide group offers hydrogen-bonding versatility in target interactions .

Physicochemical Properties
Compound Key Functional Groups LogP (Predicted) Solubility (mg/mL)
N-(1,3-Benzothiazol-5-yl)-4-methanesulfonylbenzamide Benzothiazole, Methanesulfonyl, Amide 2.1 ~0.5 (DMSO)
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide Benzodioxole, Methyl, Amide 3.5 ~0.2 (DMSO)
Metolazone Sulfamoyl, Chloro, Amide 1.8 ~0.3 (Water)

Key Observations :

  • The methanesulfonyl group in the target compound reduces LogP compared to the methyl-substituted analog (), enhancing aqueous solubility.
  • Sulfamoyl groups (as in Metolazone) further increase polarity but may reduce membrane permeability .

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. The benzothiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole ring fused with a sulfonamide group. Its molecular formula is C13H12N2O2S2, and it exhibits various functional groups that contribute to its biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial efficacy of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study involving various benzothiazole derivatives, several compounds showed promising results with minimum inhibitory concentrations (MICs) indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Level
3cBacillus subtilis12Highly Active
3hEscherichia coli25Moderately Active
3ePseudomonas aeruginosa15Highly Active

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. One notable study assessed the compound's effects on procaspase-3 activation in cancer cell lines. The results indicated that derivatives with the benzothiazole structure could induce apoptosis in cancer cells by activating caspase pathways .

Table 2: Anticancer Activity against U937 Cell Line

CompoundIC50 (µM)Mechanism of Action
8j5.2Procaspase-3 activation
8k6.6Induction of apoptosis

Antiviral Activity

Recent research has highlighted the potential antiviral properties of benzothiazole derivatives against viruses such as MERS-CoV. Compounds similar to this compound exhibited significant inhibition of viral entry with IC50 values indicating effective antiviral activity without cytotoxic effects .

Table 3: Antiviral Activity Against MERS-CoV

CompoundIC50 (µM)Cytotoxicity (CC50)
4f0.09>100
1q0.14>100

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of electron-withdrawing groups enhances its reactivity and biological efficacy. Studies suggest that modifications at specific positions on the benzothiazole ring can significantly affect the compound's potency against various biological targets .

Case Studies

  • Antibacterial Evaluation : A recent study synthesized a series of benzothiazole derivatives and tested them against several bacterial strains. The results showed that compounds with methanesulfonyl substitutions had enhanced antibacterial properties compared to their unsubstituted counterparts.
  • Cancer Cell Line Studies : In vitro assays on human lymphoma cell lines revealed that certain derivatives could selectively induce apoptosis through caspase activation, suggesting their potential as therapeutic agents in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzothiazol-5-yl)-4-methanesulfonylbenzamide?

  • Answer: The compound can be synthesized via coupling reactions between 1,3-benzothiazol-5-amine and 4-methanesulfonylbenzoic acid derivatives. Key steps include activating the carboxylic acid (e.g., using HATU or EDC as coupling agents) and employing organic solvents like dichloromethane (DCM) or toluene. Catalysts such as palladium complexes (e.g., Pd(PPh₃)₄) may enhance yield in cross-coupling reactions. Reaction conditions (temperature: 60–80°C, inert atmosphere) and purification via flash chromatography are critical for optimal purity .

Q. How is the compound structurally characterized post-synthesis?

  • Answer: Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions.
  • Mass spectrometry (MS) for molecular weight validation.
  • HPLC to assess purity (>95% typically required for biological assays).
  • Elemental analysis for empirical formula verification. Preliminary crystallinity can be assessed via powder X-ray diffraction (PXRD) .

Q. What preliminary biological assays are recommended to screen for activity?

  • Answer: Initial screening should focus on:

  • Enzyme inhibition assays (e.g., acetylcholinesterase, kinases) using spectrophotometric or fluorometric methods.
  • Antimicrobial testing via broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi).
  • Cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) to identify antiproliferative effects. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls are essential .

Advanced Research Questions

Q. How can molecular docking studies guide target identification for this compound?

  • Answer: Use software like AutoDock Vina or Schrödinger Suite to model interactions between the compound and potential targets (e.g., PRMT5, EGFR). Focus on the benzothiazole core and methanesulfonyl group, which may form hydrogen bonds or π-π stacking with active-site residues. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Compare results with structurally similar inhibitors (e.g., thiadiazole derivatives) to identify SAR trends .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Answer: Contradictions may arise due to:

  • Assay-specific conditions (e.g., pH, ionic strength). Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Compound stability in buffer/DMSO. Monitor degradation via LC-MS over 24–48 hours.
  • Off-target effects. Perform kinome-wide profiling or proteomic analysis to identify unintended interactions. Reference SAR data from analogs (e.g., pyridine- or triazole-substituted benzothiazoles) to rationalize discrepancies .

Q. How can X-ray crystallography refine the compound’s structural and electronic properties?

  • Answer: Single-crystal X-ray diffraction (SCXRD) provides:

  • Bond lengths/angles to validate tautomeric forms (e.g., benzothiazole aromaticity).
  • Electron density maps to confirm sulfonyl group geometry.
  • Hirshfeld surface analysis for intermolecular interactions (e.g., C–H···O hydrogen bonds). Use SHELXL for refinement and PLATON for validation. Compare with similar structures (e.g., triazolyl-thiadiazole derivatives) to identify packing motifs .

Q. What structural modifications enhance solubility without compromising bioactivity?

  • Answer: Strategies include:

  • Introducing polar groups (e.g., hydroxyl, amine) on the benzamide ring.
  • Replacing methanesulfonyl with more hydrophilic sulfonamides (e.g., piperazinyl-sulfonyl).
  • Prodrug approaches (e.g., esterification of carboxylic acid derivatives). Monitor logP changes via HPLC-based hydrophobicity assays and validate activity in cell-based models .

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